molecular formula C18H15N3OS B2913429 4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide CAS No. 328539-91-9

4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No.: B2913429
CAS No.: 328539-91-9
M. Wt: 321.4
InChI Key: JWXVHQBSWSELNM-UHFFFAOYSA-N
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Description

4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a complex organic compound that belongs to the class of cyanoacetamide derivatives. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds .

Mechanism of Action

Target of Action

The compound, 4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, has been identified as a potent inhibitor of JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets, JNK2 and JNK3, by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the normal signaling pathways of these kinases, leading to changes in cellular processes such as cell growth and apoptosis.

Biochemical Pathways

The inhibition of JNK2 and JNK3 by the compound affects the MAPK signaling pathway . This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting JNK2 and JNK3, the compound disrupts these processes, potentially leading to altered cell behavior.

Pharmacokinetics

The compound’s structure suggests that it may be soluble in most organic solvents , which could influence its absorption and distribution in the body

Result of Action

The inhibition of JNK2 and JNK3 by the compound can lead to changes in cellular processes such as cell growth and apoptosis . This could result in altered cell behavior, potentially leading to therapeutic effects in conditions where these kinases play a role.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility in organic solvents could be influenced by the presence of these solvents in the environment Additionally, factors such as temperature and pH could affect the compound’s stability and its interaction with its targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can be achieved through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Some common methods include:

Industrial Production Methods

Industrial production of cyanoacetamide derivatives often involves large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Properties

IUPAC Name

4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-11-2-7-16-14(8-11)15(10-20)18(23-16)21-17(22)13-5-3-12(9-19)4-6-13/h3-6,11H,2,7-8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXVHQBSWSELNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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